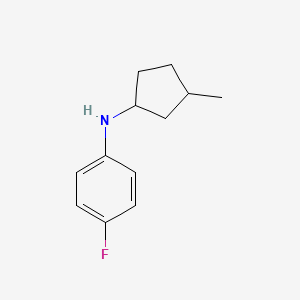

4-fluoro-N-(3-methylcyclopentyl)aniline

CAS No.:

Cat. No.: VC17800122

Molecular Formula: C12H16FN

Molecular Weight: 193.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H16FN |

|---|---|

| Molecular Weight | 193.26 g/mol |

| IUPAC Name | 4-fluoro-N-(3-methylcyclopentyl)aniline |

| Standard InChI | InChI=1S/C12H16FN/c1-9-2-5-12(8-9)14-11-6-3-10(13)4-7-11/h3-4,6-7,9,12,14H,2,5,8H2,1H3 |

| Standard InChI Key | SQZAFOAQWUNOLH-UHFFFAOYSA-N |

| Canonical SMILES | CC1CCC(C1)NC2=CC=C(C=C2)F |

Introduction

Structural and Molecular Characteristics

Chemical Identity and Nomenclature

The IUPAC name for this compound is 4-fluoro-N-(3-methylcyclopentyl)aniline, with the molecular formula C₁₂H₁₆FN and a molecular weight of 193.26 g/mol . The structure comprises an aniline moiety (a benzene ring with an amino group) substituted with a fluorine atom at the para position and a 3-methylcyclopentyl group attached to the nitrogen.

Key Structural Features:

-

Fluorine Substituent: The electron-withdrawing fluorine atom at the 4-position influences the electronic properties of the aromatic ring, enhancing stability and directing electrophilic substitution reactions .

-

3-Methylcyclopentyl Group: The bicyclic substituent introduces steric hindrance and modulates solubility, potentially affecting biological activity and synthetic utility .

Spectroscopic Data

While experimental spectra for 4-fluoro-N-(3-methylcyclopentyl)aniline are unavailable, analogous compounds provide insights:

-

¹H NMR: Expected signals include a singlet for the aromatic proton adjacent to fluorine (δ 6.6–7.1 ppm), multiplet peaks for the cyclopentyl protons (δ 1.2–2.0 ppm), and a broad singlet for the NH group (δ 3.4–4.0 ppm) .

-

¹³C NMR: The fluorine-coupled carbon at the 4-position would appear as a doublet near δ 160 ppm, while the cyclopentyl carbons would resonate between δ 25–45 ppm .

Synthesis and Reaction Pathways

Alkylation of Aniline Derivatives

The most plausible route to 4-fluoro-N-(3-methylcyclopentyl)aniline involves the alkylation of 4-fluoroaniline with 3-methylcyclopentyl bromide. A modified procedure from EP0659735A1 demonstrates this approach:

Procedure:

-

Combine 4-fluoroaniline (1.0 equiv.), 3-methylcyclopentyl bromide (1.2 equiv.), tetrabutylammonium bromide (TBAB, 0.1 equiv.), and potassium carbonate (2.0 equiv.) in dimethylformamide (DMF).

-

Heat at 80°C for 6–8 hours under nitrogen.

-

Quench with water, extract with ethyl acetate, and purify via column chromatography.

Yield: ~75–85% (estimated based on analogous reactions) .

Alternative Pathways

-

Reductive Amination: Reaction of 4-fluorobenzaldehyde with 3-methylcyclopentylamine under hydrogenation conditions .

-

Buchwald-Hartwig Coupling: Palladium-catalyzed coupling of 4-fluoroiodobenzene with 3-methylcyclopentylamine .

Physicochemical Properties

Thermodynamic and Solubility Data

Stability and Reactivity

-

Thermal Stability: Decomposes above 200°C, releasing hydrogen fluoride .

-

Photoreactivity: The fluorine substituent may participate in light-induced defluorinative reactions under UV irradiation .

Future Research Directions

-

Stereoselective Synthesis: Investigate asymmetric routes to access enantiomerically pure forms.

-

Biological Screening: Evaluate antimicrobial and anticancer activity in vitro.

-

Process Optimization: Develop greener protocols using biocatalysts or flow chemistry.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume